molecular formula C14H13NO2 B11554455 Phenol, 2-(2-hydroxybenzylidenamino)-3-methyl-

Phenol, 2-(2-hydroxybenzylidenamino)-3-methyl-

Cat. No.: B11554455
M. Wt: 227.26 g/mol
InChI Key: NFFVZACQSMXEGW-UHFFFAOYSA-N
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Description

2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENOL is a Schiff base compound known for its diverse biological activities Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENOL typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-methyl-2-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The biological activity of 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENOL is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, inhibiting the activity of enzymes such as urease. The Schiff base ligand coordinates to the metal ion through the nitrogen and oxygen atoms, forming a stable chelate complex that can disrupt the normal function of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENOL is unique due to its specific structural features, such as the presence of a methyl group on the phenol ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in the compound’s ability to form metal complexes and interact with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]-3-methylphenol

InChI

InChI=1S/C14H13NO2/c1-10-5-4-8-13(17)14(10)15-9-11-6-2-3-7-12(11)16/h2-9,16-17H,1H3

InChI Key

NFFVZACQSMXEGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N=CC2=CC=CC=C2O

Origin of Product

United States

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